methyl 5-bromo-6-methoxy-1-naphthoate

Catalog No.
S8529424
CAS No.
84532-70-7
M.F
C13H11BrO3
M. Wt
295.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 5-bromo-6-methoxy-1-naphthoate

CAS Number

84532-70-7

Product Name

methyl 5-bromo-6-methoxy-1-naphthoate

IUPAC Name

methyl 5-bromo-6-methoxynaphthalene-1-carboxylate

Molecular Formula

C13H11BrO3

Molecular Weight

295.13 g/mol

InChI

InChI=1S/C13H11BrO3/c1-16-11-7-6-8-9(12(11)14)4-3-5-10(8)13(15)17-2/h3-7H,1-2H3

InChI Key

AJSVNRJVTNNXCZ-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1)C(=CC=C2)C(=O)OC)Br

Canonical SMILES

COC1=C(C2=C(C=C1)C(=CC=C2)C(=O)OC)Br

Methyl 5-bromo-6-methoxy-1-naphthoate is an organic compound characterized by its unique structure, which consists of a naphthalene ring substituted with bromine and methoxy groups. Its molecular formula is C11H9BrO2C_{11}H_{9}BrO_{2} and it has a molecular weight of approximately 251.09 g/mol. The compound features a bromine atom at the 5-position and a methoxy group at the 6-position of the naphthalene system, contributing to its chemical reactivity and potential biological activities.

Typical for aromatic compounds, including:

  • Electrophilic Substitution: The presence of the bromine and methoxy groups makes the compound susceptible to further electrophilic substitution reactions.
  • Nucleophilic Substitution: The ester functional group allows for nucleophilic attack, leading to hydrolysis or alcoholysis.
  • Reduction Reactions: The compound can be reduced to yield different derivatives, depending on the reducing agent used.

The synthesis of methyl 5-bromo-6-methoxy-1-naphthoate typically involves the bromination of methyl 6-methoxy-1-naphthoate using bromine in the presence of an oxidant. The general procedure includes:

  • Dissolving methyl 6-methoxy-1-naphthoate in acetic acid.
  • Adding a hydrogen peroxide solution to generate bromine in situ.
  • Slowly adding bromine dropwise while maintaining specific temperature conditions.
  • Post-reaction workup involves cooling, filtration, and drying to obtain the final product in high purity (greater than 98%) and yield (up to 92.5%) .

Methyl 5-bromo-6-methoxy-1-naphthoate has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases.
  • Chemical Synthesis: It can be utilized as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique properties may lend themselves to applications in developing new materials or coatings.

Several compounds share structural similarities with methyl 5-bromo-6-methoxy-1-naphthoate. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsSimilarity Score
Methyl 6-bromo-2-naphthoateBromine at position 6; different methoxy position0.98
Ethyl 6-bromo-1-methoxy-2-naphthoateEthyl group instead of methyl; different naphthalene position0.91
Methyl 5-bromo-6-methoxynicotinateNicotine derivative; different core structure0.91
Methyl 4-bromo-3-methoxybenzoateDifferent aromatic system; methoxy at position 30.89

Methyl 5-bromo-6-methoxy-1-naphthoate stands out due to its specific substitution pattern on the naphthalene ring, which may confer unique reactivity and biological properties compared to these similar compounds.

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Exact Mass

293.98916 g/mol

Monoisotopic Mass

293.98916 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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